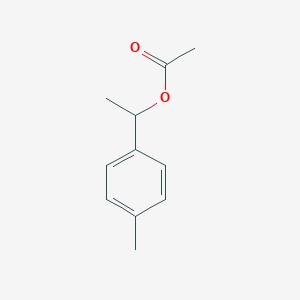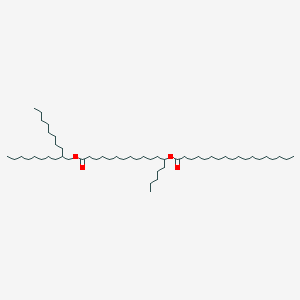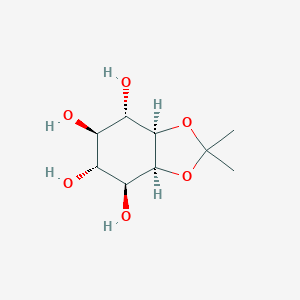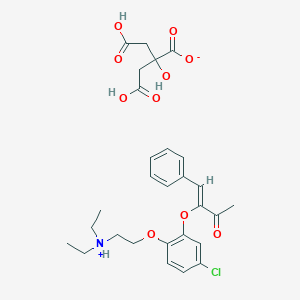
(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1), also known as SERM, is a selective estrogen receptor modulator that has been widely studied for its potential therapeutic applications. This chemical compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) works by selectively binding to estrogen receptors in different tissues, thereby exerting estrogen-like effects in some tissues and anti-estrogenic effects in others. This mechanism of action makes (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) a versatile therapeutic agent that can be used to target specific tissues and achieve desired therapeutic outcomes.
Effets Biochimiques Et Physiologiques
(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has been found to exhibit a range of biochemical and physiological effects, including modulation of gene expression, cell proliferation, and apoptosis. These effects are mediated through the selective binding of (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) to estrogen receptors in different tissues.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has several advantages for laboratory experiments, including its selectivity for estrogen receptors and its ability to target specific tissues. However, the synthesis of (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) requires specialized expertise and equipment, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1), including the development of new synthetic methods, the identification of new therapeutic applications, and the optimization of existing therapeutic regimens. Additionally, further research is needed to better understand the mechanisms of action of (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) and to identify potential drug interactions and side effects.
Méthodes De Synthèse
The synthesis of (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) involves a multi-step process that requires specialized expertise and equipment. The initial step involves the preparation of 5-chloro-2-(2-(diethylamino)ethoxy)phenol, which is then converted to (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) using a series of chemical reactions.
Applications De Recherche Scientifique
(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has been extensively studied for its potential therapeutic applications in a range of medical conditions, including breast cancer, osteoporosis, and cardiovascular disease. In breast cancer, (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has been shown to reduce the risk of recurrence and improve survival rates. In osteoporosis, (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has been found to increase bone density and reduce the risk of fractures. In cardiovascular disease, (Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) has been shown to improve lipid profiles and reduce the risk of cardiovascular events.
Propriétés
Numéro CAS |
106064-11-3 |
|---|---|
Nom du produit |
(Z)-3-(5-Chloro-2-(2-(diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (1:1) |
Formule moléculaire |
C28H34ClNO10 |
Poids moléculaire |
580 g/mol |
Nom IUPAC |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium |
InChI |
InChI=1S/C22H26ClNO3.C6H8O7/c1-4-24(5-2)13-14-26-20-12-11-19(23)16-22(20)27-21(17(3)25)15-18-9-7-6-8-10-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-12,15-16H,4-5,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-15-; |
Clé InChI |
PMCOAKVXCMEQPN-XGRJIHFXSA-N |
SMILES isomérique |
CC[NH+](CC)CCOC1=C(C=C(C=C1)Cl)O/C(=C\C2=CC=CC=C2)/C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
SMILES |
CC[NH+](CC)CCOC1=C(C=C(C=C1)Cl)OC(=CC2=CC=CC=C2)C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
SMILES canonique |
CC[NH+](CC)CCOC1=C(C=C(C=C1)Cl)OC(=CC2=CC=CC=C2)C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Synonymes |
3-BUTEN-2-ONE, 3-(5-CHLORO-2-(2-(DIETHYLAMINO)ETHOXY)PHENOXY)-4-PHENYL -, CITRATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



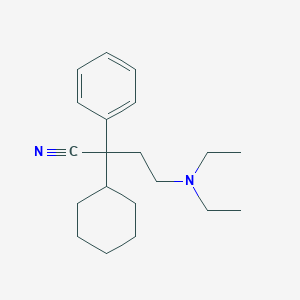
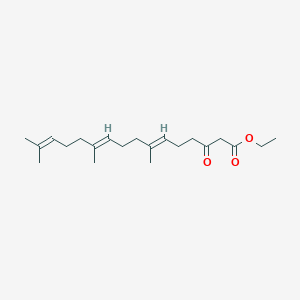

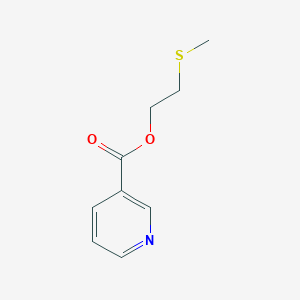
![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)
![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)
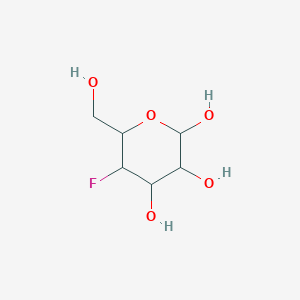

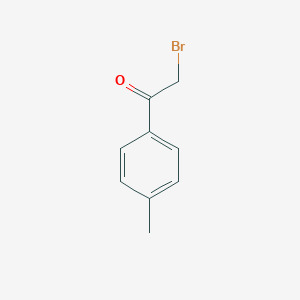
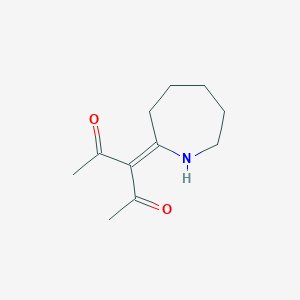
![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)
